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Comparison of Saracatinib with Other SFK Inhibitors

Primary
Inhibitor Targets Key Model / Reported Efficacy / .
o Selectivity Notes
Name (SFK Context Findings
Members)
Saracatinib  Fyn, Src, Epilepsy, AUD Reduces seizures, Potent SFK
(AZD0530) Lyn, others risk, Prostate neuroinflammation, & inhibitor; Also
[1] [2] Cancer, CRC [1] epileptogenesis; Modulates inhibits OCTZ2,
[2] [3] striatal activity in AUD risk; antagonizing
Limited efficacy in mCRPC oxaliplatin uptake in
trial [1] [2] [3] CRC [4].
Dasatinib Src, Yes, Hepatocellular In combo with sorafenib, A known pan-SFK
others [5] Carcinoma reduces cell viability, inhibitor used in
(HCC) [5] migration & invasion in HCC  comparison studies
cell lines [5] [5].
SU6656 Src, Yes, Bone Metabolism  Increases bone mass by Described as a
Fyn [6] (Osteoporosis) uncoupling bone formation selective SFK

[6]

from resorption in mice [6]

inhibitor with weak
activity against Abl
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Primary
Inhibitor Targets Key Model / Reported Efficacy / .
o Selectivity Notes
Name (SFK Context Findings
Members)
and receptor
tyrosine kinases [6].
KF-1607 BIk, c-Src, Diabetic Kidney Attenuates kidney injury, ER A novel pan-Src
Fyn, Hck, Disease (DKD) stress, inflammation, and kinase inhibitor
Lck, Lyn, [7] fibrosis in diabetic rats [7] (SKIl); Oral
Yes [7] availability with

reported low toxicity

[7].

Key Experimental Data and Protocols

The following details the experimental approaches from which the comparative data above were derived.

Saracatinib (AZD0530)

¢ In Vivo (Epilepsy): In the rat kainic acid (KA) model of temporal lobe epilepsy, saracatinib (20-25
mg/kg, oral, daily for 7 days) was administered post-status epilepticus. Assessments included
continuous video-EEG monitoring for seizures, immunohistochemistry for neurodegeneration (FJB
stain) and gliosis (CD68, S100p3), and multiplex assays for cytokines [1] [8].

¢ In Vivo (AUD Risk): A single 125 mg dose was administered to human volunteers in a placebo-
controlled fMRI study. Brain activity in the ventral striatum was measured during a Monetary Incentive
Delay Task [3].

¢ In Vitro (Cancer): In colorectal cancer (CRC) cell lines (e.g., HCT116), saracatinib (typically 1 uM)
was used in combination with oxaliplatin. Efficacy was measured via Sulforhodamine B (SRB) assay
for cell population, and platinum concentration was determined by ICP-MS [4].

¢ Clinical Trial (InCRPC): A randomized discontinuation trial in men with metastatic castration-resistant
prostate cancer involved a lead-in phase of saracatinib (175 mg daily). Radiographic progression-
free survival was the primary endpoint [2].

Other SFK Inhibitors
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e Dasatinib (HCC): HCC cell lines (HLE, HLF, Huh7, etc.) were treated with dasatinib in combination
with sorafenib. Cytotoxicity was measured by MTT assay after 24 hours. Cell migration and invasion
were assessed via wound healing and Transwell assays, and gene expression (MMP2, MMP9) was
analyzed by RT-gPCR [5].

e SU6656 (Bone Metabolism): Female C57BL/6J mice received intraperitoneal injections of SU6656
(25 mg/kg) every other day for 12 weeks. Bone mineral density (BMD) and microarchitecture were
analyzed by pCT. Bone formation and resorption rates were measured histomorphometrically [6].

e KF-1607 (Diabetic Kidney Disease): Streptozotocin-induced diabetic rats were treated with KF-1607
(30 mg/kg, oral) for 8 weeks. Kidney function was assessed via serum creatinine and urinary albumin;
kidney tissues were analyzed for ER stress and fibrotic markers [7].

Visualizing the Fyn Signaling Pathway and Inhibitor
Action

The diagram below illustrates the central role of Fyn kinase in disease-relevant pathways and where SFK

inhibitors like saracatinib act.
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Key Insights for Researchers

e Saracatinib's Niche: Saracatinib is distinguished by its strong central nervous system (CNS)
activity, supported by robust pre-clinical data in neurological and psychiatric models like epilepsy and
alcohol use disorder risk [1] [3] [8]. This makes it a valuable tool for researching Fyn's role in CNS
pathologies.

e Consider Combination & Scheduling: Be aware that saracatinib can antagonize the efficacy of
oxaliplatin in cancer models through an off-target inhibition of the organic cation transporter 2
(OCT?2), an effect independent of its SFK inhibition [4]. This is a critical consideration for designing
combination therapies.

o Explore Newer Inhibitors: Novel inhibitors like KF-1607 are being developed with a focus on
improved profiles, such as oral availability and lower toxicity, showing promising results in non-
oncological diseases like diabetic kidney disease [7].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548122?utm_src=pdf-body-img
https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1294514/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8882177/
https://aesnet.org/abstractslisting/fyn/src-tyrosine-kinase-inhibitor--saracatinib-(azd0530)--suppresses-seizures-and-epileptogenesis-in-the-experimental-models-of-temporal-lobe-epilepsy
https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2906706/
https://www.nature.com/articles/s12276-022-00810-3
https://www.smolecule.com/products/s548122?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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